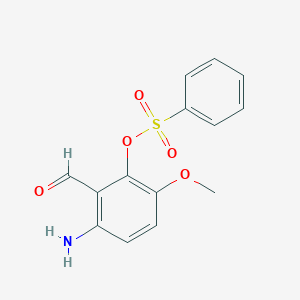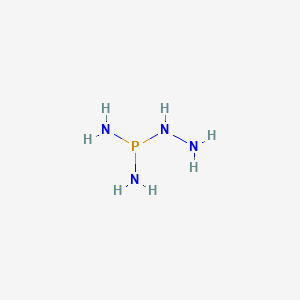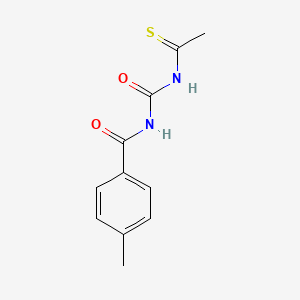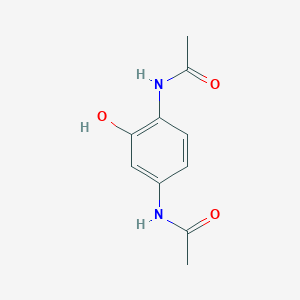
3-Amino-2-formyl-6-methoxyphenyl benzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2-formyl-6-methoxyphenyl benzenesulfonate is an organic compound with a complex structure that includes an amino group, a formyl group, a methoxy group, and a benzenesulfonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-formyl-6-methoxyphenyl benzenesulfonate typically involves multiple steps. One common method starts with the nitration of a suitable benzene derivative, followed by reduction to introduce the amino group. The formyl group can be introduced via formylation reactions, and the methoxy group can be added through methylation reactions. The final step involves sulfonation to attach the benzenesulfonate group .
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-2-formyl-6-methoxyphenyl benzenesulfonate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group (if present in intermediates) can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction of a nitro group yields an amino group.
Applications De Recherche Scientifique
3-Amino-2-formyl-6-methoxyphenyl benzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Amino-2-formyl-6-methoxyphenyl benzenesulfonate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the formyl and methoxy groups can participate in various chemical reactions. The benzenesulfonate group enhances the compound’s solubility and reactivity in aqueous environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Formyl-6-methoxyphenyl benzenesulfonate: Similar structure but lacks the amino group.
3-Amino-2-methoxyphenyl benzenesulfonate: Similar structure but lacks the formyl group.
3-Amino-2-formylphenyl benzenesulfonate: Similar structure but lacks the methoxy group.
Uniqueness
3-Amino-2-formyl-6-methoxyphenyl benzenesulfonate is unique due to the presence of all four functional groups, which confer distinct chemical properties and reactivity. This combination of groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
60582-43-6 |
|---|---|
Formule moléculaire |
C14H13NO5S |
Poids moléculaire |
307.32 g/mol |
Nom IUPAC |
(3-amino-2-formyl-6-methoxyphenyl) benzenesulfonate |
InChI |
InChI=1S/C14H13NO5S/c1-19-13-8-7-12(15)11(9-16)14(13)20-21(17,18)10-5-3-2-4-6-10/h2-9H,15H2,1H3 |
Clé InChI |
YSXGNKYCUXNLSC-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)N)C=O)OS(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-(2,4-Dichlorophenyl)-2-phenylethyl]-1H-imidazole](/img/structure/B14608686.png)
![(E)-N-Phenyl-1-[2-(piperidin-1-yl)phenyl]methanimine](/img/structure/B14608687.png)


![N-[(4-Fluorophenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride](/img/structure/B14608700.png)

![5,6-Bis[4-(methylsulfanyl)phenyl]-1,2,4-triazine-3(2H)-thione](/img/structure/B14608708.png)
![5-[5-(4-methoxyphenyl)furan-2-yl]-2H-tetrazole](/img/structure/B14608715.png)


![2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14608732.png)
![Acetic acid;tricyclo[4.2.1.03,7]nonan-8-ol](/img/structure/B14608740.png)
